molecular formula C17H23N3OS2 B6473140 N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide CAS No. 2640958-16-1

N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B6473140
CAS No.: 2640958-16-1
M. Wt: 349.5 g/mol
InChI Key: GULTVARJDMNZAU-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound with an intriguing chemical structure, which makes it a subject of significant interest in various scientific fields

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules it interacts with. Unfortunately, without specific studies or experimental data, it’s difficult to predict its mechanism of action .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, given the biological relevance of its structural components. Future research could focus on elucidating its synthesis, properties, and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiazol core. This can be achieved via the cyclization of o-aminothiophenol with appropriate carboxylic acids or derivatives. The methylsulfanyl group is introduced through nucleophilic substitution reactions. The final assembly of the pyrrolidine and tert-butyl groups often requires careful control of reaction conditions, particularly temperature and solvent choice, to ensure successful coupling and formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound necessitates optimization for scale, yield, and cost-effectiveness. Typically, industrial synthesis would involve continuous flow reactors to handle the sequential reactions efficiently, ensuring high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide can undergo oxidation, particularly at the methylsulfanyl group, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions may target the benzothiazol ring or the carbonyl group, yielding various reduced intermediates.

  • Substitution: The benzothiazol core can participate in electrophilic substitution reactions, where hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid in mild acidic or basic conditions.

  • Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Halogens (chlorine, bromine) or electrophilic reagents in polar solvents.

Major Products

Scientific Research Applications

N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide finds applications across several scientific domains:

  • Chemistry: Used as a building block for more complex molecules, particularly in organic synthesis and materials science.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with cellular receptors.

  • Medicine: Explored for therapeutic potential, possibly in drug design and development targeting specific pathways.

  • Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.

Comparison with Similar Compounds

N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide stands out due to its distinct structural features:

  • Unique Benzothiazol Substitution: Compared to other benzothiazol derivatives, the presence of the tert-butyl and pyrrolidine groups enhances its stability and reactivity.

  • Similar Compounds: Other compounds in this family include 2-benzothiazolamine and 6-methylsulfanylbenzothiazole, which share some structural elements but differ significantly in their overall properties and applications.

Properties

IUPAC Name

N-tert-butyl-1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS2/c1-17(2,3)19-15(21)11-7-8-20(10-11)16-18-13-6-5-12(22-4)9-14(13)23-16/h5-6,9,11H,7-8,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULTVARJDMNZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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